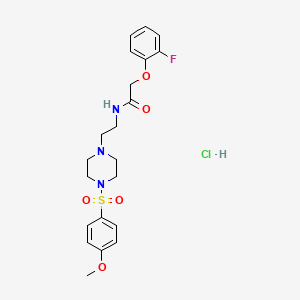

![molecular formula C10H14N2O6 B2822150 Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate CAS No. 303997-34-4](/img/structure/B2822150.png)

Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate (EAEC) is a synthetic compound that has been used in various scientific research applications. This compound is a derivative of isoxazolecarboxylate and is composed of an amine group, an ethoxy group, and an acetyloxy group. EAEC has been studied for its biochemical and physiological effects, as well as its use in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis of Isoxazole and Pyrazole Derivatives

Ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate reacts with hydroxylamine or hydrazines to give isoxazole and pyrazole ortho-dicarboxylic acid esters. This process, which involves partial hydrolysis and amidation steps, leads to the production of 3-carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole, highlighting the compound's role in synthesizing complex molecules with potential applications in medicinal chemistry (Vicentini et al., 2000).

Development of Chiral 2-Aminoalkyloxazole-5-carboxylates

The synthesis of chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones showcases another application of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates. These compounds, obtained through N-acylation and subsequent irradiation, are significant for their potential uses in organic synthesis and the development of new pharmaceuticals (Cox et al., 2003).

Creation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives

The interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives underlines a method for creating ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives. These compounds, derived from the base molecule, are crucial for the development of new materials with potential pharmacological properties (Mohamed, 2014).

Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives

An efficient cascade synthesis method has been developed for ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives, starting from diethyl 2-(ethoxymethylene)malonate. This method demonstrates the compound's significance in creating highly functionalized isoxazolidine derivatives, which have important applications in organic synthesis and medicinal chemistry (Li et al., 2017).

Propiedades

IUPAC Name |

ethyl 3-(2-acetyloxyethoxy)-5-amino-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-3-15-10(14)7-8(11)18-12-9(7)17-5-4-16-6(2)13/h3-5,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNKXXFXHHPCGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1OCCOC(=O)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2822069.png)

![7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2822072.png)

![(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2822080.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)

![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2822086.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2822087.png)